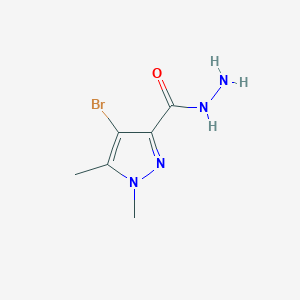

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Descripción general

Descripción

The compound "4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide" is a derivative of the pyrazole class, which is known for its diverse range of biological activities and applications in pharmaceutical chemistry. Pyrazole derivatives are often synthesized for their potential use as intermediates in the development of more complex molecules with therapeutic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is described in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction. This method provides a versatile route to synthesize substituted pyrazoles with good yield .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using various spectroscopic techniques. In the case of substituted pyrazoly 1,3,4-oxadiazole derivatives, characterization was performed using IR, 1H NMR, HRMS, and X-ray diffraction analysis. These techniques help in confirming the structure of the synthesized compounds and in understanding the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, which are essential for further functionalization of the molecule. For instance, the reaction of substituted pyrazole-5-carbohydrazide with substituted benzoic acid in the presence of phosphorus oxychloride leads to the formation of novel substituted pyrazoly 1,3,4-oxadiazole derivatives . Similarly, chlorosubstituted 4-bromo-3,5-diaryl-1-substituted pyrazoles can be synthesized by reacting thiosemicarbazide, isonicotinic acid hydrazide, or semicarbazide hydrochloride with α-bromo 1,3-diaryl-propan-1,3-diones in an ethanol medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. The optical properties, such as absorption and fluorescence characteristics, were investigated for a series of substituted pyrazoly 1,3,4-oxadiazole derivatives. These compounds displayed similar absorption, with a strong absorption band occurring at approximately 275 nm. The presence of substituents like methoxy and bromine groups on the benzene ring was found to markedly influence the maximum emission of these compounds .

Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Activities

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives exhibit significant antimicrobial and antiproliferative activities. These compounds, when synthesized and treated with various chemicals, demonstrate moderate to good antiproliferative activity against a range of cell lines, indicating their potential in cancer research and treatment (Narayana et al., 2009).

DNA Gyrase Inhibition

These compounds are potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. Particularly, certain analogs strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrases, suggesting a potential role in developing new antibacterial agents (Sun et al., 2013).

Corrosion Inhibition

In the field of materials science, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide demonstrates excellent inhibitory effects on the corrosion of mild steel in acidic environments. This suggests its application as a corrosion inhibitor in industrial settings (Cherrak et al., 2020).

Antimicrobial Properties

Derivatives of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide show promising antimicrobial properties against various bacteria and yeasts. This points towards their potential use in developing new antimicrobial agents (Şahan et al., 2013).

Anti-inflammatory and Analgesic Activities

Certain novel derivatives of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide have been synthesized and found to exhibit significant analgesic and anti-inflammatory activities in vivo. This suggests their potential therapeutic use in pain and inflammation management (Eweas et al., 2015).

Antioxidant Activity

These compounds also demonstrate significant antioxidant activities, as evidenced by their effective scavenging capacity in free radical tests. This indicates their potential use in oxidative stress-related disorders (Karrouchi et al., 2019).

Antidiabetic Activity

In addition, certain synthesized crystals of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives exhibit antidiabetic activities, as observed through in vitro studies and molecular docking studies. This highlights their potential as antidiabetic agents (Karrouchi et al., 2020).

Propiedades

IUPAC Name |

4-bromo-1,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)10-11(3)2/h8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMAGGVVDUYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

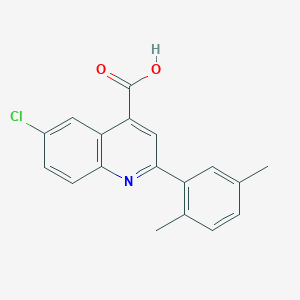

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)